1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone
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Overview
Description
1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, followed by the introduction of the pyrazolo[1,5-d][1,2,4]triazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction allows for the replacement of certain groups with others, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. The specific pathways and targets depend on the compound’s application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 3-(3,4-Dimethoxyphenyl)-1-propanol
Uniqueness
1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O4/c1-31-18-8-5-14(9-19(18)32-2)21-25-20(33-27-21)11-28-22(30)17-10-16(26-29(17)12-24-28)13-3-6-15(23)7-4-13/h3-10,12H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFAYWUEYHQQQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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